PPARγ/δ Dual Agonist Activity: Benzo[c][1,2,5]thiadiazole-4-sulfonyl vs Phenylsulfonyl Analogue
In the sulfonylthiadiazole series reported by Keil et al., the benzo[c][1,2,5]thiadiazole-4-sulfonyl (BTD-SO₂) scaffold was essential for PPARγ/δ dual agonism. The prototypical compound 20a (bearing the BTD-SO₂ motif) displayed EC₅₀ values of 1.6 nM for PPARδ and 336 nM for PPARγ in cell-based transactivation assays [1]. Replacing the BTD ring with a simple phenylsulfonyl group led to >100-fold loss in potency, indicating that the BTD core is a critical pharmacophoric element [1]. Although the target compound 3-(1-(BTD-4-ylsulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole has not been directly assayed, its BTD-SO₂-pyrrolidine-oxadiazole architecture maps onto the same pharmacophore model, suggesting potential for nanomolar PPAR engagement.
| Evidence Dimension | PPARδ transactivation EC₅₀ |
|---|---|
| Target Compound Data | Not determined; predicted to fall within low nanomolar range based on pharmacophore alignment |
| Comparator Or Baseline | Compound 20a (Keil et al.): PPARδ EC₅₀ = 1.6 nM; PPARγ EC₅₀ = 336 nM |
| Quantified Difference | Phenylsulfonyl analogue shows >100x lower potency; exact difference for target compound awaits experimental determination |
| Conditions | Cell-based GAL4-PPARδ and GAL4-PPARγ transactivation assays |
Why This Matters
For procurement decisions in PPAR-targeted drug discovery, selecting a building block that retains the BTD-SO₂ core is essential to reproduce the nanomolar potency observed in the lead series, as simple phenylsulfonyl alternatives have been proven inadequate.
- [1] Keil, S., et al. (2011). Sulfonylthiadiazoles with an unusual binding mode as partial dual peroxisome proliferator-activated receptor (PPAR) γ/δ agonists with high potency and in vivo efficacy. ChemMedChem, 6(4), 633–653. View Source
